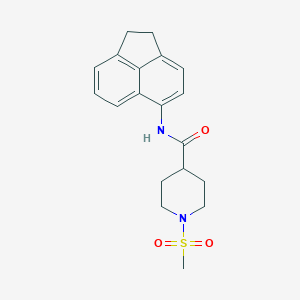

N-(1,2-dihydroacenaphthylen-5-yl)-1-methanesulfonylpiperidine-4-carboxamide

Description

N-(1,2-Dihydroacenaphthylen-5-yl)-1-methanesulfonylpiperidine-4-carboxamide is a synthetic small molecule characterized by a dihydroacenaphthylene core linked to a piperidine-4-carboxamide moiety with a methanesulfonyl substituent. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a polycyclic aromatic system (dihydroacenaphthylene) with a sulfonamide-piperidine scaffold.

Properties

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-25(23,24)21-11-9-15(10-12-21)19(22)20-17-8-7-14-6-5-13-3-2-4-16(17)18(13)14/h2-4,7-8,15H,5-6,9-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNBCXOAYLGGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Acenaphthylene Intermediate: The acenaphthylene moiety can be synthesized through the cyclization of naphthalene derivatives under specific conditions, such as using a Lewis acid catalyst.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base like triethylamine.

Piperidine Ring Formation: The piperidine ring is typically constructed through cyclization reactions involving appropriate amine precursors.

Final Coupling Step: The final step involves coupling the acenaphthylene intermediate with the piperidine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the methanesulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Amines, thiols, under basic conditions or with the aid of catalysts.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amine or thiol-substituted derivatives.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-1-methanesulfonylpiperidine-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The provided evidence focuses on structurally related dihydroacenaphthylene-containing thiazol-2-amine derivatives and their acetamide/benzamide analogs. While these compounds share the dihydroacenaphthylenyl group, they differ in functional groups and biological targets compared to the queried compound. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity.

Key Observations :

- Synthetic Yield : The thiazol-2-amine derivatives (3c–3f) exhibit moderate yields (52–65%), suggesting challenges in coupling reactions or purification. The queried compound’s synthesis pathway is unreported.

- Thermal Stability : Higher melting points (>200°C) in halogenated analogs (3e, 3f) indicate enhanced crystallinity due to stronger intermolecular interactions (e.g., halogen bonding) .

- Purity: All analogs exceed 98% HPLC purity, reflecting robust synthetic protocols using ethanol as a solvent and recrystallization .

Key Findings :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 3e) enhance activity compared to electron-donating groups (e.g., OMe in 3d). 3e shows the lowest IC₅₀ values (5.1–8.4 μM), suggesting improved target engagement .

- Mechanistic Divergence : Thiazol-2-amine derivatives likely inhibit kinase pathways, whereas the queried compound’s methanesulfonyl-piperidine group may target different enzymes (e.g., sulfotransferases or proteases).

Physicochemical and Spectroscopic Comparisons

- ¹H-NMR Profiles : The dihydroacenaphthylenyl protons in all analogs resonate between δ 7.1–8.1 ppm, with splitting patterns consistent with aromatic coupling . The methanesulfonyl group in the queried compound would introduce distinct deshielded signals near δ 3.0–3.5 ppm (SO₂CH₃).

- Mass Spectrometry : Thiazol-2-amine derivatives show [M+H]⁺ peaks at 295–387 m/z , while the queried compound’s higher molecular weight would result in a larger mass (estimated ~400–450 m/z).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.